molecular formula C7H6F3NOS B12314163 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol

2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol

Cat. No.: B12314163
M. Wt: 209.19 g/mol
InChI Key: WGNOZBDWSMIUQU-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol is a chemical compound with a unique structure that includes an amino group, a difluoromethoxy group, a fluorine atom, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the introduction of the fluorine atom via electrophilic aromatic substitution. The thiol group can be introduced through a thiolation reaction, and the amino group is typically added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
  • 2-Amino-5-(trifluoromethoxy)benzoic acid

Uniqueness

2-Amino-5-(difluoromethoxy)-4-fluorobenzenethiol is unique due to the presence of both a thiol group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

2-amino-5-(difluoromethoxy)-4-fluorobenzenethiol

InChI

InChI=1S/C7H6F3NOS/c8-3-1-4(11)6(13)2-5(3)12-7(9)10/h1-2,7,13H,11H2

InChI Key

WGNOZBDWSMIUQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)S)N

Origin of Product

United States

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